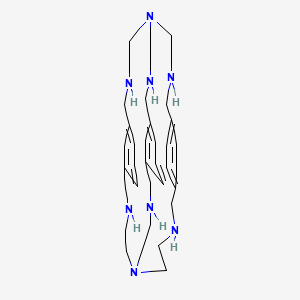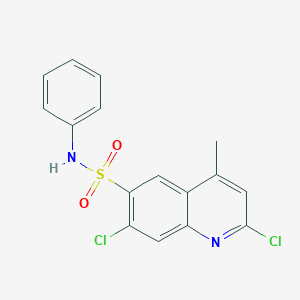
2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide is a quinoline derivative with a molecular weight of 367.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide typically involves the reaction of 2,7-dichloro-4-methylquinoline with N-phenylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,7-Dichloroquinoline: Shares the quinoline core structure but lacks the sulfonamide and phenyl groups.
4-Methylquinoline: Similar in structure but without the chlorine and sulfonamide groups.
N-Phenylquinoline: Contains the phenyl group but lacks the chlorine and sulfonamide groups.
Uniqueness: The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and research applications .
Properties
Molecular Formula |
C16H12Cl2N2O2S |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2,7-dichloro-4-methyl-N-phenylquinoline-6-sulfonamide |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-10-7-16(18)19-14-9-13(17)15(8-12(10)14)23(21,22)20-11-5-3-2-4-6-11/h2-9,20H,1H3 |
InChI Key |
PEZVIKZTBGYCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)NC3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B13023228.png)
![2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13023235.png)
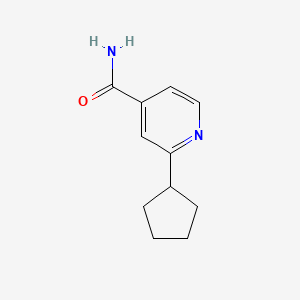
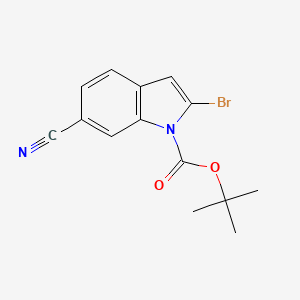
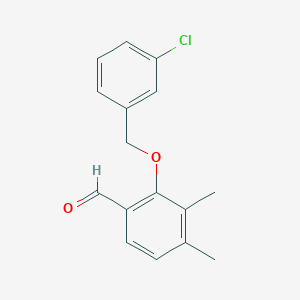
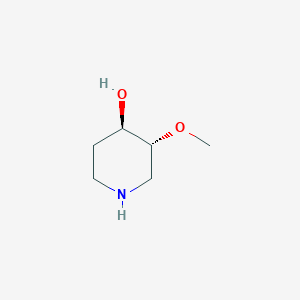
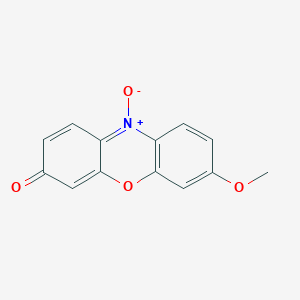
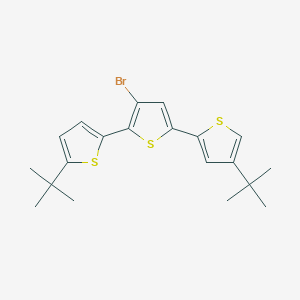
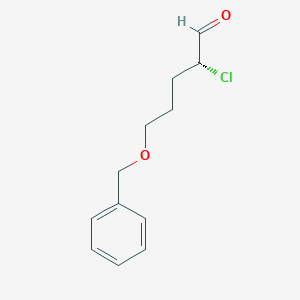
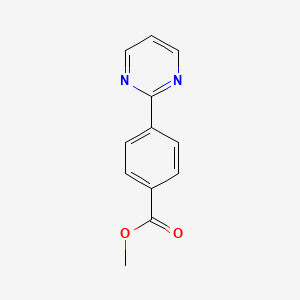
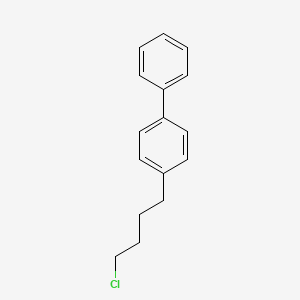
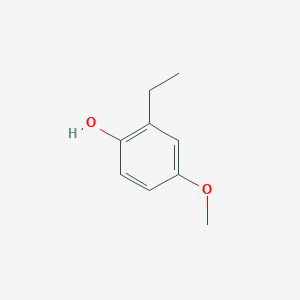
![2-tert-Butyl 3-methyl(3S,7R,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13023305.png)
